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CAS No.: 1017-06-7

Cat. No.: B089796

Get Quote

For: Researchers, scientists, and drug development professionals.

Executive Summary
Pyridazinone derivatives represent a vital class of heterocyclic compounds, forming the

structural core of numerous pharmaceuticals with diverse biological activities, including

cardiovascular, analgesic, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy

and physicochemical properties of these active pharmaceutical ingredients (APIs), such as

solubility and stability, are intrinsically linked to their solid-state structure. Understanding the

intricate network of intermolecular interactions that governs crystal packing is therefore

paramount for rational drug design, polymorph screening, and formulation development.[4][5]

[6] This guide introduces Hirshfeld Surface Analysis (HSA) as a powerful, intuitive, and

quantitative method for visualizing and dissecting the supramolecular architecture of

pyridazinone crystal structures. We provide the theoretical underpinnings of the technique, a
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detailed step-by-step protocol using the CrystalExplorer software, and expert guidance on

interpreting the resulting graphical outputs to gain actionable insights for drug development.

Introduction: Deciphering the Supramolecular
Synthon
The Significance of Pyridazinones in Medicinal
Chemistry
The pyridazine heterocycle is a privileged scaffold in drug discovery due to its unique

physicochemical properties. It possesses a significant dipole moment and robust hydrogen-

bonding capabilities, which are crucial for molecular recognition and drug-target interactions.[7]

The arrangement of molecules in the solid state, or crystal packing, is dictated by a delicate

balance of non-covalent interactions, including strong N—H⋯O hydrogen bonds, weaker C—

H⋯O/Cl contacts, and π–π stacking interactions.[2][8] These interactions can lead to the

formation of different crystalline forms, or polymorphs, which may exhibit distinct physical

properties and bioavailability.[5][6][9]

The Challenge: Visualizing the Invisible Forces
Traditionally, analyzing intermolecular interactions within a crystal structure involved a

meticulous examination of bond lengths and angles. While effective, this approach can be

complex and non-intuitive, making it difficult to grasp the holistic packing environment. Hirshfeld

Surface Analysis (HSA) overcomes this challenge by providing a visually rich framework to

explore these interactions comprehensively.[4][10]

Hirshfeld Surface Analysis: A Window into Crystal
Packing
HSA partitions crystal space into regions where the electron distribution of a procrystal (a sum

of spherical atomic electron densities) is dominated by a given molecule.[11] The resulting

three-dimensional surface, the Hirshfeld surface, encloses the molecule and provides a unique

representation of its environment within the crystal. By mapping various properties onto this

surface, researchers can rapidly identify and quantify every intermolecular contact.[10][12]

Theoretical Foundations
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The power of HSA lies in mapping key distance-based properties onto the surface.

diandde: di is the distance from any point on the surface to the nearest nucleus inside the

surface, while de is the distance from that same point to the nearest nucleus outside the

surface.

dnorm(Normalized Contact Distance): This is the key property for visualizing close

intermolecular contacts. It is defined in terms of di, de, and the van der Waals (vdW) radii of

the interior and exterior atoms.

Red spots on the dnorm surface indicate close contacts where the intermolecular distance

is shorter than the sum of the vdW radii (e.g., strong hydrogen bonds).[13]

White areas represent contacts approximately equal to the vdW separation.[14]

Blue areas signify regions with contacts longer than the vdW radii, where intermolecular

interactions are weak or absent.[13][14]

Shape Index and Curvedness: These properties are derived from the local curvature of the

surface.

Shape Index: This is a powerful tool for identifying π–π stacking interactions, which

appear as adjacent red (concave) and blue (convex) triangles.[1]

Curvedness: This property highlights flat regions of the surface, which are generally

indicative of planar stacking arrangements.

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular

interactions. They are histograms of di versus de, where each point on the plot corresponds

to a point on the Hirshfeld surface.[11] The plot can be decomposed to show the relative

contribution of specific atom-atom contacts (e.g., H···H, O···H, C···H) to the total surface

area, allowing for a quantitative comparison of packing motifs across different structures.[15]

Application Protocol: Hirshfeld Surface Analysis in
CrystalExplorer
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This protocol provides a step-by-step workflow for generating and analyzing Hirshfeld surfaces

for a pyridazinone crystal structure.

Prerequisites
Software: CrystalExplorer (Version 17.5 or later is recommended).[12][16]

Input File: A Crystallographic Information File (CIF) for the pyridazinone structure of interest.

These are available from crystallographic databases like the Cambridge Structural Database

(CSD).

Step-by-Step Workflow
Launch CrystalExplorer and Load CIF:

Open the application.

Go to File > Open and select your pyridazinone CIF file. The crystal structure will be

displayed in the main window.

Select the Molecule of Interest:

Identify a single, complete pyridazinone molecule near the center of the unit cell.

Click on any atom within that molecule. The entire molecule should be selected. If other

atoms or molecules are selected, deselect them by holding Ctrl and clicking on them.[14]

Generate the Hirshfeld Surface:

With the molecule selected, click the "Generate Hirshfeld Surface" icon in the toolbar

(often looks like a molecule surrounded by a surface).

A dialog box will appear. Ensure the "pro-crystal" density is selected for standard analysis.

Click OK. The Hirshfeld surface will be generated around your selected molecule.

Map dnorm to the Surface:

In the "Surfaces" pane (usually on the left), ensure the generated surface is selected.
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In the "Surface Properties" pane below, select d_norm from the dropdown menu.

The surface will be colored according to the dnorm values. Adjust the color range (e.g.,

-0.5 to 1.5 Å) to clearly visualize the red, white, and blue contact regions. The prominent

red spots directly highlight the key hydrogen bonds and other close contacts.[17]

Generate 2D Fingerprint Plots:

Click the "Display 2D Fingerprint Plot" icon in the toolbar (often looks like a 2D graph).[14]

The full fingerprint plot will appear, showing the overall distribution of di and de.[13]

To quantify interactions, use the options within the Fingerprint window to "Decompose" the

plot into contributions from specific atom pairs (e.g., H···H, O···H, C···H, etc.). The

percentage contribution of each contact type to the total Hirshfeld surface will be

displayed.[2]

Analyze Shape Index and Curvedness:

Return to the main window showing the 3D surface.

In the "Surface Properties" pane, select Shape Index and then Curvedness from the

dropdown menu to visualize these properties on the surface. Look for the characteristic

patterns indicating π–π stacking.

Visualization of the HSA Workflow
The following diagram illustrates the logical flow of the protocol.
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Caption: Workflow for performing Hirshfeld surface analysis.
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Interpreting the Results: A Pyridazinone Case Study
Let's consider a hypothetical pyridazinone derivative to illustrate the interpretation of HSA

results. Several published studies on pyridazinone crystal structures show recurring interaction

motifs.[1][2][18]

dnormSurface: Large, intense red spots are typically observed around the pyridazinone N—

H donor and the C=O acceptor, corresponding to the strong N—H⋯O hydrogen bonds that

often form inversion dimers.[2][8] Smaller red or orange spots may appear near chlorine

atoms (if present) or aromatic hydrogens, indicating C—H⋯Cl or C—H⋯O interactions.[1]

Shape Index: If the pyridazinone derivative contains additional aromatic rings (e.g., a phenyl

substituent), the shape index map is crucial. The presence of adjacent red and blue triangles

on the surfaces over these rings is a definitive indicator of π–π stacking interactions, which

contribute to crystal stability.[1][18]

2D Fingerprint Plots: The decomposed fingerprint plot provides the quantitative data

essential for a complete analysis. The plot for a typical pyridazinone might show sharp

"spikes" at low di and de values for O···H/H···O contacts, characteristic of strong, directional

hydrogen bonds. In contrast, H···H contacts usually appear as a large, diffuse region in the

middle of the plot, reflecting their less specific, van der Waals nature.[2]

Data Presentation: Quantifying Interactions
The quantitative contributions of the most significant intermolecular contacts for two published

pyridazinone derivatives are summarized below for comparison.
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Intermolecular
Contact

Compound 1 (%)[1] Compound 2 (%)[2]
Typical
Interpretation

H···H 37.9 31.4
van der Waals forces,

packing efficiency

C···H / H···C 18.7 19.0
Weak C—H···π and C

—H···C interactions

Cl···H / H···Cl 16.4 19.9
Weak hydrogen

bonds, electrostatic

O···H / H···O - 9.3

Strong N—H···O and

weak C—H···O H-

bonds

N···H / H···N - 6.7 Weak hydrogen bonds

Cl···C / C···Cl 6.7 6.1

Halogen-π or other

electrostatic

interactions

C···C - 3.7
π–π stacking

interactions

Note: Dashes indicate contacts that were not reported among the most significant for that

specific structure.

Logical Relationships in HSA
The different HSA plots are interconnected and provide complementary information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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